Etaqualone

Catalog No.
S527478
CAS No.
7432-25-9
M.F
C17H16N2O
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etaqualone

CAS Number

7432-25-9

Product Name

Etaqualone

IUPAC Name

3-(2-ethylphenyl)-2-methylquinazolin-4-one

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3

InChI Key

UVTJKLLUVOTSOB-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C

Solubility

Soluble in DMSO

Synonyms

Aolan, Athinazone, Etaqualone, Ethinazone

Canonical SMILES

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C

Description

The exact mass of the compound Etaqualone is 264.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96163. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Forensic Toxicology

Recreational Drug Research

Analysis of New Recreational Drugs

Analysis of 4-quinazolinone Recreational Drugs

Etaqualone, also known as Aolan or Ethinazone, is a synthetic compound belonging to the quinazolinone class, primarily recognized for its sedative and anxiolytic properties. It was developed in the 1960s and has been used mainly in Europe for treating insomnia. The chemical structure of etaqualone is characterized by its molecular formula C17H16N2OC_{17}H_{16}N_{2}O and a molar mass of approximately 264.32 g/mol . Its mechanism of action involves acting as an agonist at the β-subtype of the gamma-aminobutyric acid A receptor, enhancing GABAergic neurotransmission, which leads to sedation and muscle relaxation .

Etaqualone acts as a positive allosteric modulator (PAM) at the GABA-A receptor, particularly the β-subunit [, ]. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By binding to the receptor, Etaqualone enhances the effects of GABA, leading to increased neuronal inhibition and producing sedative and hypnotic effects [].

  • Toxicity: Etaqualone exhibits dependence potential and can cause a range of adverse effects, including sedation, dizziness, incoordination, respiratory depression, and coma in high doses [].
  • Flammability: No specific data available, but the presence of an aromatic ring and organic functionalities suggests some level of flammability.
  • Reactivity: Likely to react with strong oxidizing agents.
, including:

  • Oxidation: Under specific conditions, etaqualone can be oxidized to form quinazolinone derivatives using agents like potassium permanganate.
  • Reduction: The compound can undergo reduction reactions that modify its quinazolinone ring, potentially leading to different analogues.
  • Substitution: Substitution reactions can occur at either the phenyl or quinazolinone rings, resulting in various derivatives with potentially different pharmacological properties .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Halogenating Agents: Used in substitution reactions.

The biological activity of etaqualone is primarily linked to its modulation of GABA A receptors. It enhances the sensitivity of these receptors, similar to other central nervous system depressants like barbiturates and benzodiazepines. This leads to a range of effects including:

  • Sedation
  • Anxiolysis
  • Muscle Relaxation
  • Anticonvulsant Effects

The compound’s pharmacokinetics indicate that it is typically administered orally, with reported dosages ranging from 50 mg to 500 mg depending on the desired effects .

The synthesis of etaqualone generally involves multi-step reactions. A common method includes:

  • Reaction of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus trichloride.
  • Cyclization process yielding etaqualone as a product.

Industrial production methods optimize these conditions for higher yields and purity, allowing for the isolation of either the free base or a hydrochloride salt form .

Research indicates that etaqualone's effects can be potentiated by other depressants such as alcohol. This combination can increase the risk of overdose and adverse effects. Tolerance to other GABAergic substances may also influence its efficacy .

Studies have highlighted cases of poisoning related to etaqualone and its analogues, emphasizing the importance of understanding drug interactions and safety profiles .

Etaqualone shares structural and functional similarities with several other compounds within the quinazolinone class. Here are some notable comparisons:

Compound NameSimilarityUnique Features
MethaqualoneHighMore potent; higher risk of addiction
MecloqualoneModerateUsed as an anxiolytic; less sedative effect
MebroqualoneModerateSlightly different pharmacokinetics
CloroqualoneModerateChlorine substitution affects potency
AfloqualoneLowDeveloped for specific therapeutic applications
DiproqualoneLowLess commonly used; different side effect profile

Each compound exhibits unique pharmacological properties while sharing a common mechanism related to GABA receptor modulation. Etaqualone's unique profile lies in its shorter duration of action compared to methaqualone, making it slightly less potent but still effective for certain therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

264.126263138 g/mol

Monoisotopic Mass

264.126263138 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

81.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HFS3HB32J7

Other CAS

7432-25-9

Wikipedia

Etaqualone

Dates

Modify: 2023-08-15
1: Grover G, Kini SG. Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents. Eur J Med Chem. 2006 Feb;41(2):256-62. Epub 2005 Nov 2. PubMed PMID: 16260068.
2: Parmar SS, Nagar S. Role of ring substitution on the inhibition of nicotinamide adenine dinucleotide dependent oxidations by 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone. Jpn J Pharmacol. 1969 Sep;19(3):460-2. PubMed PMID: 4310472.

Explore Compound Types